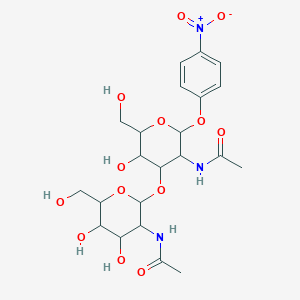

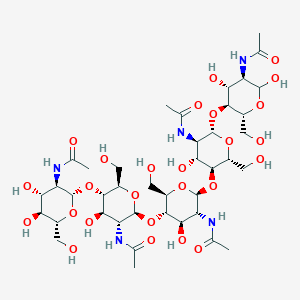

N,N',N'',N''',N''''-Pentaacetylchitopentaose

描述

Synthesis Analysis

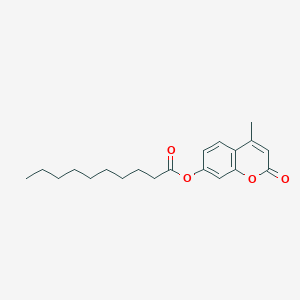

The synthesis of N,N',N'',N''',N''''-Pentaacetylchitopentaose involves the acetylation of chitooligosaccharides, which are derived from chitin. A notable synthesis approach is the concise synthesis of 4-methylumbelliferyl-penta-N-acetylchitopentaoside, a related compound, which demonstrates the feasibility of obtaining peracetylated chitooligosaccharides through the treatment of partially N-acetylated chitooligosaccharides with acetic anhydride and sodium acetate. This method provides a pathway to synthesize N,N',N'',N''',N''''-Pentaacetylchitopentaose by isolating peracetylated chitopentaoside from a mixture of peracetylated chitooligosaccharides (Huang, 2009).

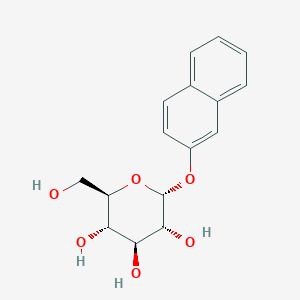

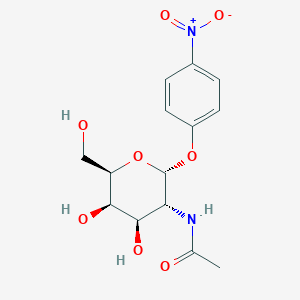

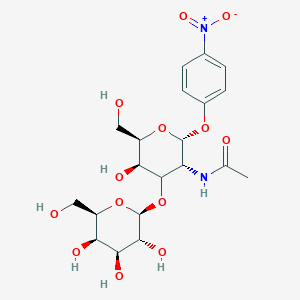

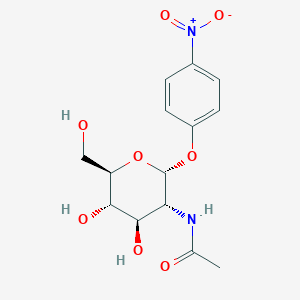

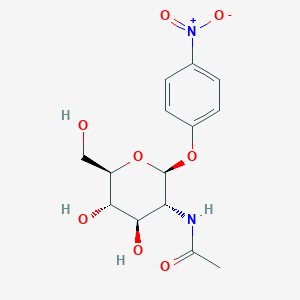

Molecular Structure Analysis

The molecular structure of N,N',N'',N''',N''''-Pentaacetylchitopentaose, like its synthesis analogues, is characterized by the presence of acetyl groups attached to the nitrogen atoms of the glucosamine units. This modification significantly alters the physical and chemical properties of the molecule compared to its unmodified counterpart, chitopentaose. The structure is key to its interaction with biological molecules, such as enzymes, where it can act as an inhibitor or a structural mimic of natural substrates.

Chemical Reactions and Properties

N,N',N'',N''',N''''-Pentaacetylchitopentaose can undergo various chemical reactions typical of acetylated oligosaccharides, including deacetylation under certain conditions to yield chitopentaose or further chemical modifications to attach fluorescent or other functional groups, enhancing its utility in biochemical assays (Huang, 2009).

科研应用

Synthesis and Inhibition Effects on Chitinase

N,N',N'',N''',N''''-Pentaacetylchitopentaose has been synthesized and investigated for its inhibition effects on chitinase. The synthesis involved a sequence of chemical reactions leading to the target compound, which demonstrated significant stability and inhibition potency against chitinase (Huang, 2009).

Plant Gene Expression Responses

In plant biology, N-acetylchitooligosaccharides, closely related to N,N',N'',N''',N''''-Pentaacetylchitopentaose, have been studied for their impact on gene expression in rice. They act as potent elicitors, inducing defense reactions and affecting the expression of numerous genes, including those related to signal transduction (Akimoto-Tomiyama et al., 2003).

Nitrogen Utilization Efficiency in Crops

Research on nitrogen utilization in crops like oats has implications for the application of compounds like N,N',N'',N''',N''''-Pentaacetylchitopentaose. The physiological efficiency of nitrogen in these plants could be influenced by such compounds, affecting growth and yield (Isfan, 1993).

Antibiotic Biosynthesis

N,N',N'',N''',N''''-Pentaacetylchitopentaose and similar compounds are relevant in the context of antibiotic biosynthesis, as demonstrated by the isolation and analysis of genes like isopenicillin N synthetase from various microorganisms. These studies contribute to our understanding of antibiotic production pathways (Samson et al., 1985).

性质

IUPAC Name |

N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H67N5O26/c1-11(51)41-21-28(58)32(17(7-47)63-36(21)62)68-38-23(43-13(3)53)30(60)34(19(9-49)65-38)70-40-25(45-15(5)55)31(61)35(20(10-50)67-40)71-39-24(44-14(4)54)29(59)33(18(8-48)66-39)69-37-22(42-12(2)52)27(57)26(56)16(6-46)64-37/h16-40,46-50,56-62H,6-10H2,1-5H3,(H,41,51)(H,42,52)(H,43,53)(H,44,54)(H,45,55)/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36?,37+,38+,39+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBKTWJIYTYFBH-YSJWDAEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)NC(=O)C)O)CO)CO)CO)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H67N5O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1034.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N',N'',N''',N''''-Pentaacetylchitopentaose | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13747.png)